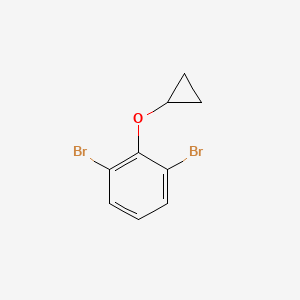
1,3-Dibromo-2-cyclopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-2-cyclopropoxybenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of two bromine atoms and a cyclopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-cyclopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-cyclopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired dibromo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of environmentally friendly brominating agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-cyclopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can yield the corresponding debrominated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-2-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-2-cyclopropoxybenzene involves its interaction with molecular targets through its bromine atoms and cyclopropoxy group. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the cyclopropoxy group can engage in nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromo-2-cyclopropoxybenzene: Similar structure but with bromine atoms in different positions.
1,4-Dibromo-2-cyclopropoxybenzene: Another isomer with bromine atoms at the para positions.
1,3-Dibromobenzene: Lacks the cyclopropoxy group but has similar bromine substitution.
Uniqueness
1,3-Dibromo-2-cyclopropoxybenzene is unique due to the presence of both bromine atoms and a cyclopropoxy group on the benzene ring
Properties
Molecular Formula |
C9H8Br2O |
|---|---|
Molecular Weight |
291.97 g/mol |
IUPAC Name |
1,3-dibromo-2-cyclopropyloxybenzene |
InChI |
InChI=1S/C9H8Br2O/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2 |
InChI Key |
FMZZQVRMVJQYNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















